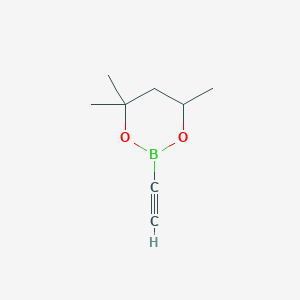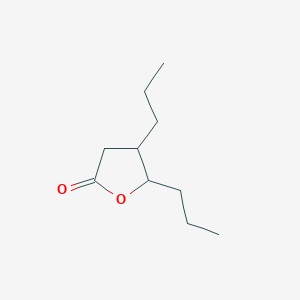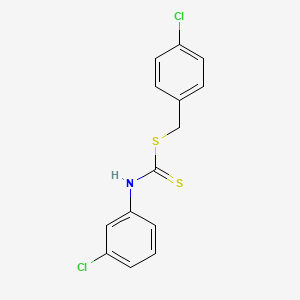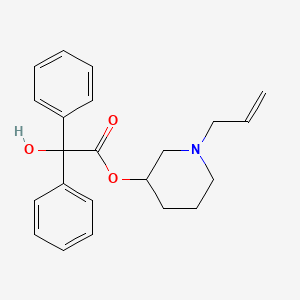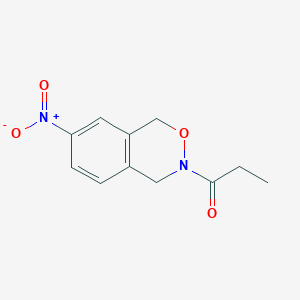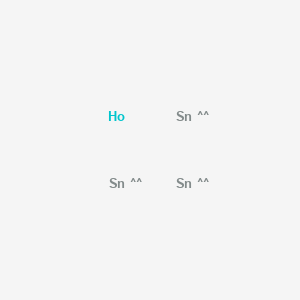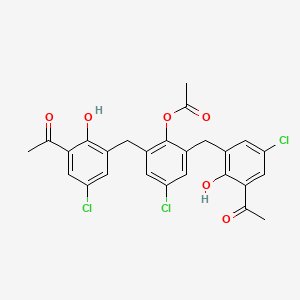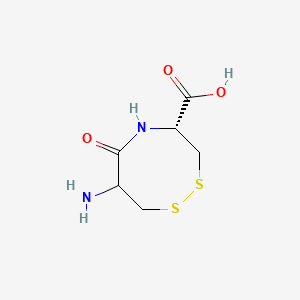
N,N-Diethyltetradecan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyltetradecan-1-amine N-oxide is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to stabilize foams and act as an emulsifier. This compound is part of the amine oxide family, which is characterized by the presence of an oxygen atom bonded to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethyltetradecan-1-amine N-oxide can be synthesized through the oxidation of N,N-diethyltetradecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or other peroxy acids as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various nitrogen-oxygen species.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of higher oxidation state nitrogen compounds.
Reduction: Regeneration of N,N-diethyltetradecan-1-amine.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N,N-Diethyltetradecan-1-amine N-oxide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst and in micellar catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products
Mécanisme D'action
The mechanism of action of N,N-Diethyltetradecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to cell lysis. It also forms micelles that can solubilize hydrophobic molecules, enhancing their bioavailability. The nitrogen-oxygen bond in the compound plays a crucial role in its surfactant properties, allowing it to stabilize emulsions and foams .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyltetradecan-1-amine N-oxide
- N,N-Diethyldodecan-1-amine N-oxide
- N,N-Diethylhexadecan-1-amine N-oxide
Uniqueness
N,N-Diethyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides optimal surfactant properties. Compared to shorter or longer chain analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it highly effective in various applications .
Propriétés
Numéro CAS |
13045-12-0 |
|---|---|
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
N,N-diethyltetradecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20,5-2)6-3/h4-18H2,1-3H3 |
Clé InChI |
FQLPOSCSKORVRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+](CC)(CC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


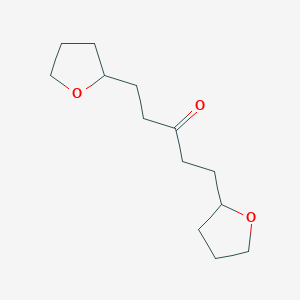
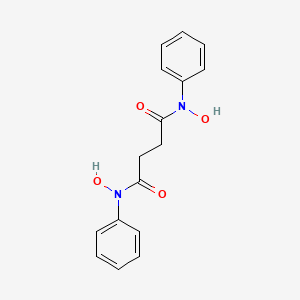
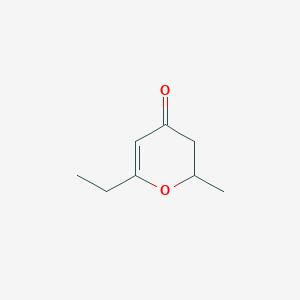
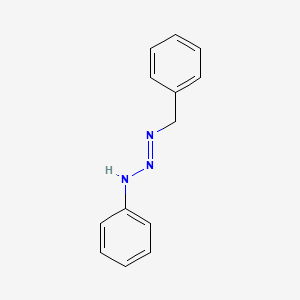
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

